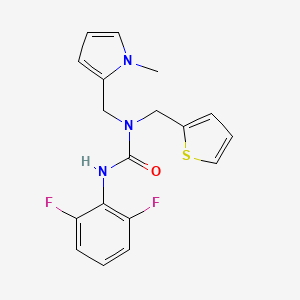
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H17F2N3OS and its molecular weight is 361.41. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Urea derivatives are significant in medicinal chemistry, often serving as key fragments in drug design due to their versatile biological activities. For instance, diaryl ureas have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects and highlighting their potential as anticancer agents (Jian Feng et al., 2020). This suggests that similar compounds, including the one , could be explored for their therapeutic potential, particularly in oncology.
Anion Receptor Chemistry
The ability of urea derivatives to act as anion receptors due to their hydrogen-bonding capabilities makes them valuable in the development of sensor technologies and materials science. For example, mixed N,S-donor 2-ureidopyridine ligands have shown potential in binding metal ions and anions, facilitating the creation of complex structures with specific binding properties (Naseem Qureshi et al., 2009). This application area might be relevant for the compound in focus, considering its structural features that could enable similar interactions.
Plant Biology and Agriculture
Certain urea derivatives exhibit cytokinin activity, influencing plant growth and development. Research has shown that N-phenyl-N′-(4-pyridyl)urea derivatives can act as cytokinins, affecting tobacco callus bioassay outcomes (Soshiro Takahashi et al., 1978). This suggests potential agricultural applications of similar compounds in enhancing plant growth, tissue culture, and crop yield optimization.
Materials Science and Supramolecular Chemistry
The structural design of urea derivatives allows for their application in materials science, particularly in the development of supramolecular structures. For example, ureidopyrimidones have been utilized for their strong dimerization capabilities via quadruple hydrogen bonding, valuable in creating supramolecular polymers and materials (F. H. Beijer et al., 1998). The unique structure of 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea could potentially be explored for similar applications in forming novel materials with unique properties.
特性
IUPAC Name |
3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c1-22-9-3-5-13(22)11-23(12-14-6-4-10-25-14)18(24)21-17-15(19)7-2-8-16(17)20/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKTYUGBGPIMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2402001.png)
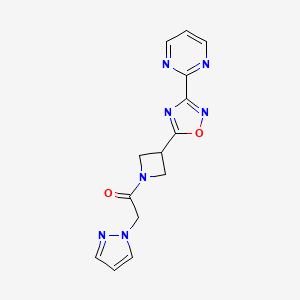
![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)
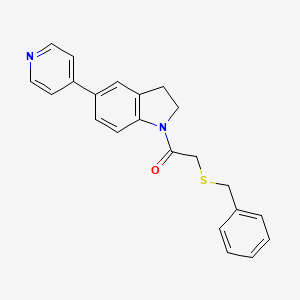

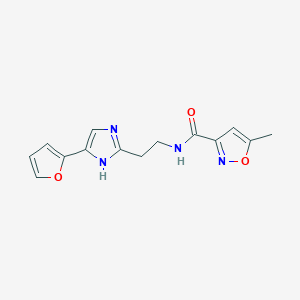
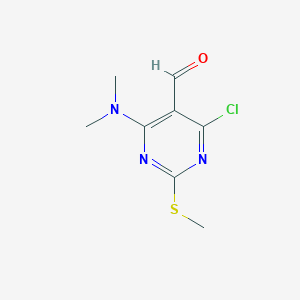
![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2402011.png)
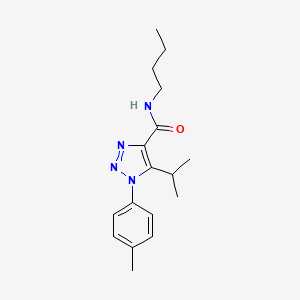
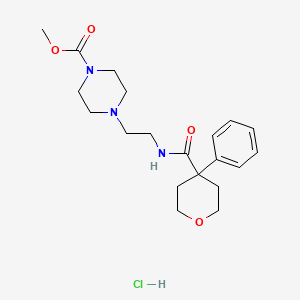
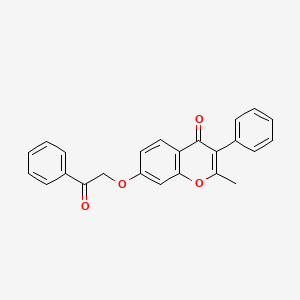
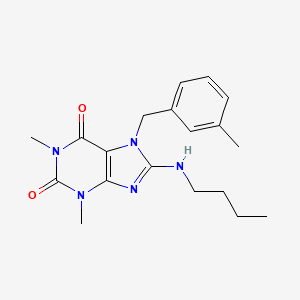
![2-amino-1-(furan-2-ylmethyl)-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402021.png)
![6-Aminospiro[3.3]heptan-2-ol hydrochloride](/img/structure/B2402023.png)